molecular formula C16H11NO2 B11861405 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one CAS No. 70176-61-3

5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one

Cat. No.: B11861405
CAS No.: 70176-61-3
M. Wt: 249.26 g/mol
InChI Key: DPCALGVREGADMC-UHFFFAOYSA-N
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Description

5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one is a heterocyclic compound that belongs to the class of benzofuroquinolines This compound is characterized by a fused ring system that includes a benzene ring, a furan ring, and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the use of palladium-catalyzed cross-coupling reactions followed by cyclization has been reported .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds.

Scientific Research Applications

5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5H-indolo[2,3-b]quinolin-11-amine: This compound shares a similar core structure but differs in functional groups.

    5-Methyl-5H-indolo[3,2-b]quinolin-11-ol: Another similar compound with slight structural variations.

Uniqueness

5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

CAS No.

70176-61-3

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

5-methyl-[1]benzofuro[3,2-b]quinolin-11-one

InChI

InChI=1S/C16H11NO2/c1-17-12-8-4-2-6-10(12)15(18)16-14(17)11-7-3-5-9-13(11)19-16/h2-9H,1H3

InChI Key

DPCALGVREGADMC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4O3

Origin of Product

United States

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